molecular formula C10H7FO B3146059 2-(4-Fluorophenyl)furan CAS No. 58861-45-3

2-(4-Fluorophenyl)furan

Cat. No.: B3146059
CAS No.: 58861-45-3
M. Wt: 162.16 g/mol
InChI Key: APBVLJUMOAPYFA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)furan is a heterocyclic organic compound with the molecular formula C10H7FO. It consists of a furan ring substituted with a 4-fluorophenyl group.

Mechanism of Action

Target of Action

Furan derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-(4-Fluorophenyl)furan may also interact with various biological targets.

Mode of Action

Furan derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Furan derivatives have been shown to influence various biological activities , indicating that they may affect multiple biochemical pathways

Result of Action

Given the broad biological activities of furan derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)furan can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses 4-fluorophenylboronic acid and a furan derivative in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-80°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)furan undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding furanones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced furan derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the furan ring, especially at the 2-position, using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Furanones.

    Reduction: Reduced furan derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)furan has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    2-Phenylfuran: Lacks the fluorine substituent, which may result in different chemical reactivity and biological activity.

    2-(4-Chlorophenyl)furan: Contains a chlorine substituent instead of fluorine, which can influence its chemical properties and interactions.

    2-(4-Bromophenyl)furan:

Uniqueness: 2-(4-Fluorophenyl)furan is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts. The fluorine substituent can also influence the compound’s electronic properties, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBVLJUMOAPYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 0.7 g HgSO4 in 40 mL of 2N H2SO4 was added 5.0 g (31 mmol) of the 3,4-epoxy-3-(4'-fluorophenyl)-1-butyne in 40 mL of absolute ethanol, dropwise. The reaction mixture was refluxed for 0.25 hour and cooled to 23° C. After addition to 50 mL of H2O, the aqueous phase was extracted twice with hexanes. The hexane layers were combined, dried (MgSO4) and concentrated under reduced pressure. Sublimation (90° C. at 0.2 mmHg) of the residue yielded 2.9 g (58%) of the 2-(4'-fluorophenyl)furan as a solid (m.p. 84°-86° C.) homogeneous by spectroscopic criteria; IR (film) 1571, 1505, 1223, 1152, 785 cm-1 ; 1HNMR (80 MHz, CDCl3) 7.5-7.0 (m, 6H), 6.65 (m, 1H).
[Compound]
Name
HgSO4
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
3,4-epoxy-3-(4'-fluorophenyl)-1-butyne
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-4-fluorobenzene (3.0 g, 17.14 mmol) in dioxane (100.0 mL) and water (3.0 mL) was added (furan-2-yl)boronic acid (5.76 g, 51.48 mmol), K3PO4 (10.76 g, 50.69 mmol) and Pd(PPh3)4 (980 mg, 0.85 mmol) with stirring for 2 h at 90° C. in an oil bath maintained under an inert atmosphere of nitrogen. The reaction mixture was concentrated under reduced pressure to give the residue, which was purified via silica gel chromatography (1% ethyl acetate in petroleum ether) to afford 2-(4-fluorophenyl)furan as colorless oil (2.5 g, 90%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.76 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
10.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
980 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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